Home > Products > Screening Compounds P110479 > Clavulanic acid anion
Clavulanic acid anion -

Clavulanic acid anion

Catalog Number: EVT-1590428
CAS Number:
Molecular Formula: C8H8NO5-
Molecular Weight: 198.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clavulanate is the conjugate base of clavulanic acid. It is a conjugate base of a clavulanic acid.
Overview

Clavulanic acid is a naturally occurring compound produced by the bacterium Streptomyces clavuligerus. It serves as an irreversible inhibitor of beta-lactamase enzymes, which are produced by certain bacteria to resist the effects of beta-lactam antibiotics. The clavulanic acid anion, the deprotonated form of clavulanic acid, plays a crucial role in its mechanism of action against beta-lactamase-producing pathogens.

Source

Clavulanic acid is primarily sourced from the fermentation of Streptomyces clavuligerus. This organism is known for its ability to produce various beta-lactam compounds, including clavulanic acid and cephamycin C. Other species such as Streptomyces jumonjinensis and Streptomyces katsurahamanus have also been identified as producers of clavulanic acid, although their genomic information is less understood compared to Streptomyces clavuligerus .

Classification

Clavulanic acid belongs to the class of beta-lactam compounds. It is structurally related to penicillin and cephalosporins but differs in its functional properties, particularly as a beta-lactamase inhibitor. The compound is classified as a secondary metabolite and is often used in combination with other antibiotics to enhance their efficacy against resistant bacterial strains .

Synthesis Analysis

Methods

The synthesis of clavulanic acid can be achieved through both natural fermentation processes and synthetic chemical methods.

  1. Natural Fermentation: The most common method involves the fermentation of Streptomyces clavuligerus. This process typically includes optimizing growth conditions such as pH, temperature, aeration, and agitation to maximize yield .
  2. Chemical Synthesis: Recent advancements have also led to total synthesis methods that utilize various organic reactions to construct the clavulanic acid structure from simpler precursors. For instance, regioselective reactions at terminal double bonds of azetidinone derivatives have been explored for synthesizing clavulanic acid .

Technical Details

The fermentation process requires specific nutrient media and controlled environmental conditions. Parameters such as oxygen transfer rates and shear stress conditions significantly influence the production yield of clavulanic acid. For example, increasing oxygen transfer in shake flask cultures has been shown to double production levels .

Molecular Structure Analysis

Structure

Clavulanic acid has a complex molecular structure characterized by its beta-lactam ring and various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C8H9N1O5\text{C}_{8}\text{H}_{9}\text{N}_{1}\text{O}_{5}

This structure includes:

  • A beta-lactam ring,
  • A hydroxyl group,
  • A carboxylic acid group.

Data

The molecular weight of clavulanic acid is approximately 185.16 g/mol. Its stereochemistry plays a critical role in its function as a beta-lactamase inhibitor .

Chemical Reactions Analysis

Reactions

Clavulanic acid undergoes various chemical reactions during its biosynthesis and when interacting with beta-lactamase enzymes:

  1. Biosynthesis: The biosynthetic pathway involves several key enzymatic reactions starting from simple amino acids like arginine, leading to the formation of clavaminic acid, which then proceeds through multiple steps to form clavulanic acid .
  2. Inhibition Mechanism: The anion form of clavulanic acid binds irreversibly to the active site of beta-lactamases, preventing these enzymes from hydrolyzing beta-lactam antibiotics, thereby restoring their antibacterial activity .

Technical Details

The mechanism by which the clavulanic acid anion inhibits beta-lactamase involves the formation of a stable acyl-enzyme intermediate that effectively blocks the enzyme's catalytic activity.

Mechanism of Action

Process

Clavulanic acid acts primarily by inhibiting beta-lactamase enzymes through a mechanism that involves:

  1. Binding: The anion form binds to the active site of the enzyme.
  2. Acylation: Following binding, it forms an acyl-enzyme complex that cannot be hydrolyzed.
  3. Inhibition: This results in prolonged inhibition of the enzyme's activity, allowing co-administered beta-lactam antibiotics to exert their antibacterial effects without being degraded .

Data

Studies have shown that combinations of clavulanic acid with antibiotics like amoxicillin significantly enhance their effectiveness against resistant strains due to this inhibition mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clavulanic acid typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents.

Chemical Properties

  • pH Stability: Clavulanic acid exhibits stability within a pH range of 4-7.
  • Thermal Stability: It may degrade at high temperatures or upon prolonged exposure to light.

Relevant analyses indicate that proper storage conditions are essential for maintaining its stability and efficacy .

Applications

Scientific Uses

Clavulanic acid is primarily used in clinical settings as a beta-lactamase inhibitor in combination therapies for treating infections caused by bacteria resistant to standard antibiotics. Its most notable application is in formulations such as amoxicillin-clavulanate (Augmentin), which has been widely employed in treating respiratory tract infections, skin infections, and urinary tract infections.

In addition to its therapeutic uses, ongoing research explores its potential applications in agricultural settings for combating plant pathogens due to its antimicrobial properties .

Historical Context and Discovery of Clavulanic Acid

Early Isolation and Characterization from Streptomyces clavuligerus

Clavulanic acid was first isolated in 1976 from the filamentous bacterium Streptomyces clavuligerus (ATCC 27064), discovered during a systematic screening program for natural β-lactamase inhibitors. British scientists identified this compound while investigating soil actinomycetes capable of producing β-lactamase-inhibiting substances [1] [5]. Initial cultivation studies revealed that S. clavuligerus produced clavulanic acid under phosphate-limited conditions in complex media containing glycerol, soy flour, and vegetable oils as primary carbon/nitrogen sources [1] [7]. Unlike classical β-lactam antibiotics, clavulanic acid demonstrated minimal antibacterial activity but exhibited potent inhibition of plasmid-mediated β-lactamases in Escherichia coli and Staphylococcus aureus [5].

Characterization efforts confirmed its molecular formula (C₈H₉NO₅) and β-lactam core structure. The compound’s acidic nature facilitated isolation as potassium clavulanate, enhancing stability for therapeutic use. Production optimization studies revealed that mutant strains (e.g., MMS 150) generated through ultraviolet light or methyl methanesulphonate (MMS) mutagenesis yielded 25-30% higher titers (~1 g·L⁻¹) in semi-synthetic media compared to wild-type strains [7]. Industrial-scale fermentation continues to leverage these strain improvement techniques.

Table 1: Key Milestones in Clavulanic Acid Discovery

YearEventSignificance
1971Identification of S. clavuligerusNew β-lactam-producing species discovered [1]
1976Isolation of clavulanic acidFirst β-lactamase inhibitor identified [5]
1977Cultivation optimizationDefined fermentation parameters [5]
1981Launch of Augmentin® (amoxicillin/clavulanate)First β-lactamase inhibitor combination therapy [1]

Evolution of Structural Elucidation and Stereochemical Significance

The complete structure of clavulanic acid was resolved in 1976 via X-ray crystallography, revealing a novel bicyclic core consisting of a β-lactam fused to an oxazolidine ring—designated (2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [9]. This structure lacks the traditional acylamino side chain of penicillins and replaces sulfur with oxygen in the five-membered ring. Crucially, clavulanic acid possesses 3R,5R stereochemistry, opposite to the 3S,5S configuration found in antibacterial clavams (e.g., clavaminic acid) [6] [10]. This stereochemistry governs its β-lactamase binding affinity.

Biosynthetic studies elucidated that clavulanic acid derives from glyceraldehyde-3-phosphate and L-arginine. Key enzymes include:

  • β-Lactam synthetase (BLS): Catalyzes β-lactam ring formation
  • Clavaminic acid synthase (CAS): Mediates hydroxylation, oxidative cyclization, and desaturation [10]Mutant analyses (e.g., nca1, nca2) confirmed that clavulanic acid biosynthesis is genetically distinct from cephamycin C production in S. clavuligerus, despite shared precursors [4]. The molecule’s "suicide inhibition" capability stems from its strained ring system and β-hydroxyethylidine side chain, enabling irreversible covalent binding to β-lactamases.

Table 2: Structural Comparison of β-Lactam-Derived Molecules

CompoundCore StructureStereochemistryBiological Role
Clavulanic acidβ-lactam + oxazolidine3R,5Rβ-Lactamase inhibitor
Penicillin Gβ-lactam + thiazolidine2S,5R,6RAntibiotic
Clavaminic acidβ-lactam + oxazolidine3S,5SAntimicrobial (weak)

Role in the Development of β-Lactamase Inhibitor Therapeutics

Clavulanic acid revolutionized antibiotic therapy by enabling the rescue of β-lactam antibiotics from resistance. As a "suicide inhibitor," it irreversibly acylates serine residues in class A β-lactamases (e.g., TEM-1, SHV-1), preventing hydrolysis of co-administered β-lactams [6] [10]. Its introduction in 1981 as Augmentin® (amoxicillin/clavulanate) marked the first clinically successful β-lactamase inhibitor combination, extending amoxicillin’s spectrum to include β-lactamase-producing S. aureus, H. influenzae, and Moraxella catarrhalis [1].

Clavulanic acid’s pharmacodynamic synergy arises from:

  • High β-lactamase affinity: 50-100× greater than penicillin substrates
  • Progressive inhibition: Forms permanent enzyme-inhibitor complexes
  • Broad coverage: Effective against plasmid-encoded class A enzymes [5] [10]However, it shows limited activity against class C (AmpC) and class D (OXA) β-lactamases and no inhibition of metallo-β-lactamases (class B) [10]. Modern inhibitor development (e.g., avibactam) builds upon clavulanic acid’s mechanism but addresses its limitations through broader spectrum coverage and reversible binding [10].

Table 3: Classification of β-Lactamases Inhibited by Clavulanic Acid

ClassRepresentative EnzymesInhibition EfficacyClinical Relevance
ATEM-1, SHV-1, CTX-MHigh (Ki = 0.8 μM)Community-acquired infections [6]
BIMP, VIM, NDMNoneCarbapenem resistance
CAmpCLowHospital-acquired infections
DOXA-48MinimalCarbapenem hydrolysis [10]

Properties

Product Name

Clavulanic acid anion

IUPAC Name

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C8H8NO5-

Molecular Weight

198.15 g/mol

InChI

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/p-1/b4-1-/t6-,7-/m1/s1

InChI Key

HZZVJAQRINQKSD-PBFISZAISA-M

SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-]

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-]

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.